molecular formula C17H20N4O4 B2471623 (E)-2-Cyano-N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-ethoxyprop-2-enamide CAS No. 2094957-19-2

(E)-2-Cyano-N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-ethoxyprop-2-enamide

Cat. No. B2471623
CAS RN: 2094957-19-2
M. Wt: 344.371
InChI Key: LLUDJTAKLYUDFH-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

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Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc. It also involves studying the compound’s chemical behavior, like its acidity or basicity, reactivity with other compounds, etc .

Mechanism of Action

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Future Directions

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properties

IUPAC Name

(E)-2-cyano-N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-ethoxyprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-3-25-10-12(7-18)17(24)20-13-4-5-16-15(6-13)19-11(2)21(16)14(8-22)9-23/h4-6,10,14,22-23H,3,8-9H2,1-2H3,(H,20,24)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUDJTAKLYUDFH-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)NC1=CC2=C(C=C1)N(C(=N2)C)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)NC1=CC2=C(C=C1)N(C(=N2)C)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-[1-(1,3-dihydroxypropan-2-yl)-2-methyl-1H-1,3-benzodiazol-5-yl]-3-ethoxyprop-2-enamide

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